N-(3-chlorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide
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Overview
Description
N-(3-chlorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by copper(I) or ruthenium(II) catalysts, although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, oxidation, and olefination .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as sodium periodate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzyl or isoxazole ring positions, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium periodate for oxidation, lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3-chlorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and antiviral agent.
Biology: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione
- N-(3-chlorobenzyl)-3-(4-methoxyphenyl)isoxazole-5-carboxamide
- Phenyl-isoxazole–carboxamide derivatives
Uniqueness
N-(3-chlorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide is unique due to its specific structure, which combines the isoxazole ring with a cycloheptane moiety. This unique structure may confer distinct biological activities and chemical properties compared to other isoxazole derivatives .
Properties
Molecular Formula |
C16H17ClN2O2 |
---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C16H17ClN2O2/c17-12-6-4-5-11(9-12)10-18-16(20)15-13-7-2-1-3-8-14(13)21-19-15/h4-6,9H,1-3,7-8,10H2,(H,18,20) |
InChI Key |
VVRYPPAIBJCTNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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